molecular formula C12H22O3 B2990304 (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248212-82-8

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol

Cat. No.: B2990304
CAS No.: 2248212-82-8
M. Wt: 214.305
InChI Key: SMYVYDIJZQPZPC-VUWPPUDQSA-N
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Description

(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol: is a spiro compound characterized by a unique bicyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a diol with a suitable dihalide under basic conditions to form the spirocyclic ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding alkane. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, DMSO, THF

    Reduction: LiAlH4, NaBH4, ethanol, ether

    Substitution: SOCl2, PBr3, dichloromethane (DCM), acetonitrile

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Halides, ethers, esters

Scientific Research Applications

Chemistry: In organic synthesis, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure can introduce rigidity and specific stereochemistry into target molecules.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Its derivatives may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: A structurally related compound with similar spirocyclic features.

    1,3-Dioxane: A simpler cyclic ether with two oxygen atoms in a six-membered ring.

    1,3-Dithiane:

Uniqueness: (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both hydroxyl and spirocyclic ether functionalities. This combination of features can impart distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVYDIJZQPZPC-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(CCOCC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCC2(CCOCC2)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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